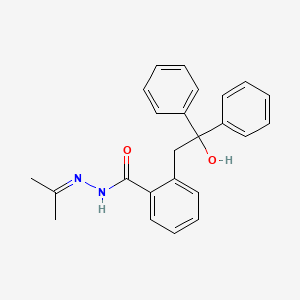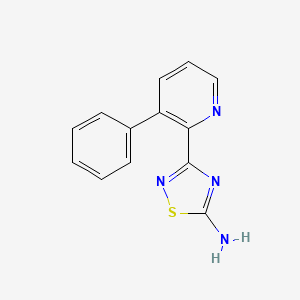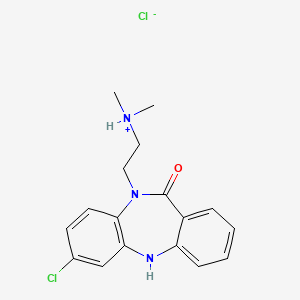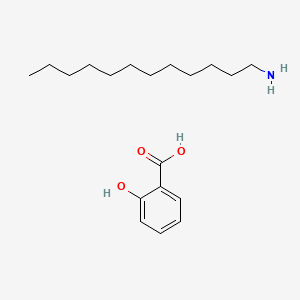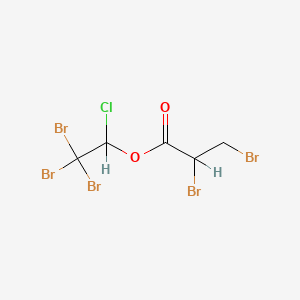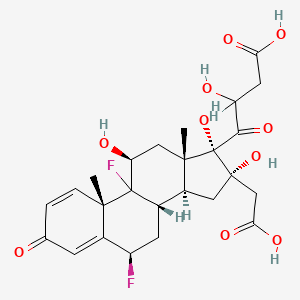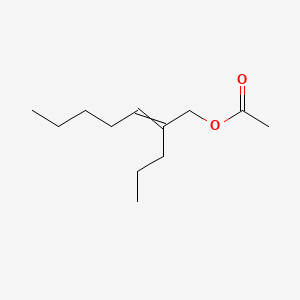
5-(Methylthio)-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylthio)-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis or other cyclization methods.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be constructed through cyclization reactions involving appropriate precursors.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the indole ring or the tetrahydropyridine ring, potentially leading to the formation of dihydro or fully reduced derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the indole nitrogen or the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.
科学研究应用
5-(Methylthio)-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 5-(Methylthio)-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as:
Receptors: Binding to and modulating the activity of neurotransmitter receptors.
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Ion Channels: Modulating the activity of ion channels, affecting cellular signaling.
相似化合物的比较
Similar Compounds
5-Methylthioindole: A simpler analog with similar functional groups.
3-(1,2,3,6-Tetrahydro-4-pyridinyl)indole: Lacks the methylthio group but has a similar core structure.
Indole-3-carbinol: A naturally occurring compound with known biological activities.
Uniqueness
The uniqueness of 5-(Methylthio)-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other indole derivatives.
属性
CAS 编号 |
77248-66-9 |
|---|---|
分子式 |
C14H17ClN2S |
分子量 |
280.8 g/mol |
IUPAC 名称 |
5-methylsulfanyl-3-(1,2,3,6-tetrahydropyridin-1-ium-4-yl)-1H-indole;chloride |
InChI |
InChI=1S/C14H16N2S.ClH/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;/h2-4,8-9,15-16H,5-7H2,1H3;1H |
InChI 键 |
LWUTUIGRZHGJDW-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC2=C(C=C1)NC=C2C3=CC[NH2+]CC3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
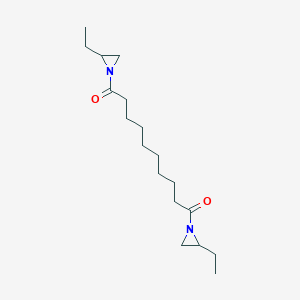
![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)
